(Z)-10-Pentadecenoic acid methyl ester

概要

説明

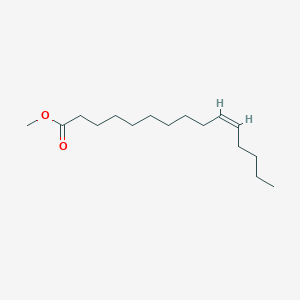

10(Z)-ペンタデセン酸メチルエステルは、脂肪酸メチルエステルのクラスに属する有機化合物です。これは、ペンタデセン酸から誘導されたものであり、ペンタデセン酸は、Z(シス)配置の10番目の炭素に二重結合を持つ一価不飽和脂肪酸です。

準備方法

合成経路と反応条件

10(Z)-ペンタデセン酸メチルエステルは、触媒の存在下で10(Z)-ペンタデセン酸とメタノールをエステル化することにより合成できます。この反応に使用される一般的な触媒には、硫酸または塩酸が含まれます。 反応は通常、エステル化を完了するために還流条件下で混合物を加熱することを伴います .

工業生産方法

工業的な設定では、10(Z)-ペンタデセン酸メチルエステルを含む脂肪酸メチルエステルの生産は、天然油脂に見られるトリグリセリドの転エステル化を伴うことが多いです。 このプロセスでは、メタノールとナトリウムメトキシドまたは水酸化カリウムなどの塩基触媒を使用して、トリグリセリドをメチルエステルとグリセロールに変換します .

化学反応の分析

反応の種類

10(Z)-ペンタデセン酸メチルエステルは、次を含むいくつかの種類の化学反応を起こします。

加水分解: エステルは、酸性または塩基性条件下で対応するカルボン酸とメタノールに加水分解することができます.

酸化: 化合物中の二重結合は、エポキシドまたはジオールを形成するために酸化することができます。

還元: エステルは、水素化リチウムアルミニウムなどの還元剤を使用して、対応するアルコールに還元することができます。

一般的な試薬と条件

加水分解: 酸性加水分解は希塩酸を使用し、塩基性加水分解(鹸化)は水酸化ナトリウムを使用します.

酸化: 一般的な酸化剤には、過マンガン酸カリウムと四酸化オスミウムがあります。

還元: 水素化リチウムアルミニウムは、エステル用の一般的な還元剤です。

主な製品

加水分解: 10(Z)-ペンタデセン酸とメタノールを生成します。

酸化: 酸化剤と条件に応じて、エポキシドまたはジオールを生成できます。

還元: 対応するアルコールを生成します。

科学研究の応用

10(Z)-ペンタデセン酸メチルエステルは、科学研究においていくつかの用途があります。

化学: 脂肪酸メチルエステルの分析のためのガスクロマトグラフィーにおける参照標準として使用されます.

生物学: 脂質代謝における役割とその細胞プロセスへの影響について研究されています。

医学: 抗炎症作用や抗菌作用など、潜在的な治療効果について調査されています。

科学的研究の応用

10(Z)-Pentadecenoic Acid methyl ester has several applications in scientific research:

Chemistry: Used as a reference standard in gas chromatography for the analysis of fatty acid methyl esters.

Biology: Studied for its role in lipid metabolism and its effects on cellular processes.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

Industry: Used in the production of biodiesel and as a lubricant additive.

作用機序

10(Z)-ペンタデセン酸メチルエステルの作用機序は、脂質代謝に関与する細胞膜と酵素との相互作用を伴います。この化合物はリン脂質に組み込まれ、膜の流動性と機能に影響を与えることができます。 また、リパーゼやデサチュラーゼなどの酵素の活性を調節し、他の脂肪酸の合成と分解に影響を与える可能性もあります .

類似の化合物との比較

類似の化合物

オレイン酸メチル: 9番目の炭素に二重結合を持つ別の一価不飽和脂肪酸メチルエステルです。

リノール酸メチル: 9番目と12番目の炭素に2つの二重結合を持つ多価不飽和脂肪酸メチルエステルです。

パルミチン酸メチル: 二重結合のない飽和脂肪酸メチルエステルです。

独自性

10(Z)-ペンタデセン酸メチルエステルは、特定の二重結合の位置と配置のためにユニークであり、これにより物理的および化学的特性に影響を与える可能性があります。 この独自性により、これらの特性が求められる特定の用途、たとえば特殊な潤滑剤の配合や脂質代謝の研究において価値のあるものとなります .

類似化合物との比較

Similar Compounds

Methyl Oleate: Another monounsaturated fatty acid methyl ester with a double bond at the 9th carbon.

Methyl Linoleate: A polyunsaturated fatty acid methyl ester with two double bonds at the 9th and 12th carbons.

Methyl Palmitate: A saturated fatty acid methyl ester with no double bonds.

Uniqueness

10(Z)-Pentadecenoic Acid methyl ester is unique due to its specific double bond position and configuration, which can influence its physical and chemical properties. This uniqueness makes it valuable for specific applications where these properties are desired, such as in the formulation of specialized lubricants or in the study of lipid metabolism .

生物活性

(Z)-10-Pentadecenoic acid methyl ester (CAS No. 90176-52-6), a methyl ester derivative of pentadecenoic acid, is a monounsaturated fatty acid characterized by its cis double bond at the 10th carbon. This compound has garnered attention due to its potential biological activities, including effects on lipid metabolism, antimicrobial properties, and implications in various therapeutic applications.

- Molecular Formula : C16H30O2

- Molecular Weight : 254.4 g/mol

- Purity : ≥99%

- Solubility : Soluble in organic solvents such as chloroform, hexane, and ethyl ether .

This compound influences biological systems primarily through its interactions with cellular membranes and lipid metabolism enzymes. It can be integrated into phospholipid membranes, potentially altering membrane fluidity and functionality. Additionally, it modulates enzyme activities, including lipases and desaturases, impacting the synthesis and degradation of various fatty acids .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. A study highlighted its effectiveness against bacteria such as Escherichia coli and Bacillus subtilis, suggesting its potential as a natural preservative or therapeutic agent in combating bacterial infections .

Antifungal Activity

The compound has also shown antifungal properties, particularly against Candida albicans. The antifungal efficacy was assessed through various assays, demonstrating significant inhibition of fungal growth, which underscores its potential application in treating fungal infections .

Case Studies

-

Antimicrobial Activity Study :

- A study conducted on various fatty acid methyl esters revealed that this compound exhibited notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined, showing effective inhibition at concentrations as low as 50 µg/mL .

- Antifungal Efficacy :

Lipid Metabolism

Studies have indicated that this compound plays a role in lipid metabolism by influencing the activity of enzymes involved in fatty acid synthesis and breakdown. Its incorporation into cellular membranes may enhance lipid fluidity, thereby affecting cellular signaling pathways related to metabolism .

Therapeutic Implications

The compound is being investigated for its therapeutic potential in various fields:

- Anti-inflammatory Applications : Preliminary studies suggest that it may possess anti-inflammatory properties, which could be beneficial in managing conditions characterized by chronic inflammation.

- Cancer Research : Emerging evidence points to its potential role in cancer therapy, particularly through mechanisms involving apoptosis induction in cancer cell lines .

特性

IUPAC Name |

methyl (Z)-pentadec-10-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18-2/h6-7H,3-5,8-15H2,1-2H3/b7-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEDIPLFNJDRCFD-SREVYHEPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C\CCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90176-52-6 | |

| Record name | 90176-52-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。